
Dichloro(2-methoxyethyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(2-methoxyethyl)methylsilane is an organosilicon compound with the molecular formula C₄H₁₀Cl₂OSi. It is a versatile chemical used in various industrial and research applications. The compound is characterized by the presence of two chlorine atoms, a methoxyethyl group, and a methyl group attached to a silicon atom. This unique structure imparts specific chemical properties that make it valuable in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(2-methoxyethyl)methylsilane can be synthesized through the chlorination of 2-methoxyethylmethylsilane. The reaction typically involves the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The process is carried out under controlled conditions to ensure the selective formation of the dichlorinated product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactions. The raw materials, including 2-methoxyethylmethylsilane and the chlorinating agent, are fed into a reactor where the reaction takes place. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Dichloro(2-methoxyethyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols, leading to the formation of different organosilicon compounds.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: It can react with other silanes or silanols to form siloxane bonds, which are essential in the production of silicone polymers.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alcohols, amines, or thiols are used under mild conditions to replace the chlorine atoms.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Condensation Reactions: Catalysts such as acids or bases are used to promote the formation of siloxane bonds.
Major Products Formed:
Substitution Reactions: Various organosilicon compounds depending on the nucleophile used.
Hydrolysis: Silanols and hydrochloric acid.
Condensation Reactions: Siloxane polymers.
Scientific Research Applications
Dichloro(2-methoxyethyl)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces to introduce silicon-containing functional groups.
Industry: this compound is used in the production of silicone polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of dichloro(2-methoxyethyl)methylsilane involves its reactivity towards nucleophiles and its ability to form siloxane bonds. The chlorine atoms in the compound are highly reactive and can be readily replaced by nucleophiles, leading to the formation of various organosilicon compounds. The methoxyethyl group provides additional reactivity and stability to the molecule .
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atoms are the primary targets for nucleophilic attack, leading to substitution reactions.
Siloxane Bond Formation: The silicon atom can form stable siloxane bonds with other silicon-containing compounds, which is crucial in the production of silicone polymers.
Comparison with Similar Compounds
Dichloro(2-methoxyethyl)methylsilane can be compared with other similar organosilicon compounds such as:
Dichloromethylsilane: Lacks the methoxyethyl group, making it less reactive in certain substitution reactions.
Dichloroethylmethylsilane: Contains an ethyl group instead of a methoxyethyl group, which affects its reactivity and stability.
Dichloropropylmethylsilane: Contains a propyl group, leading to different physical and chemical properties.
Uniqueness: The presence of the methoxyethyl group in this compound imparts unique reactivity and stability to the compound, making it valuable in specific synthetic applications and industrial processes .
Properties
CAS No. |
58066-88-9 |
|---|---|
Molecular Formula |
C4H10Cl2OSi |
Molecular Weight |
173.11 g/mol |
IUPAC Name |
dichloro-(2-methoxyethyl)-methylsilane |
InChI |
InChI=1S/C4H10Cl2OSi/c1-7-3-4-8(2,5)6/h3-4H2,1-2H3 |
InChI Key |
CNKBKCGUSXCEJQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC[Si](C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


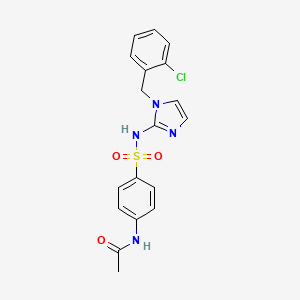
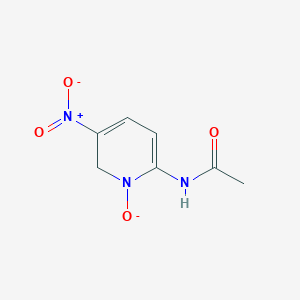

![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)

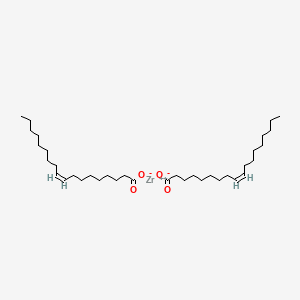
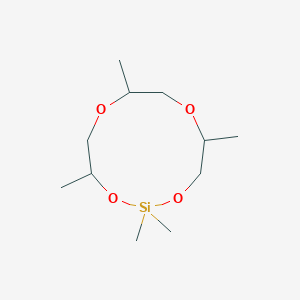



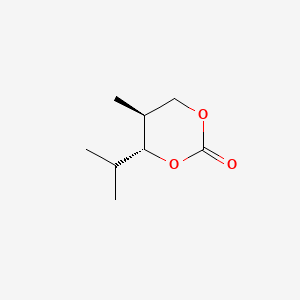
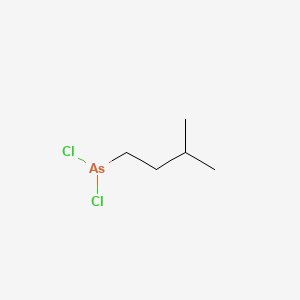
![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)

